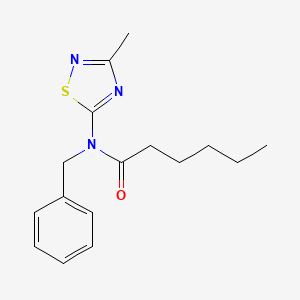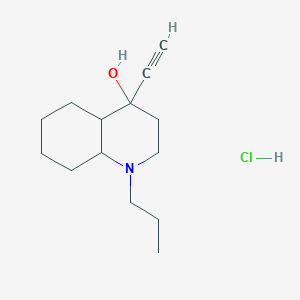
(4-Methyl-5-(trifluoromethyl)oxazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-5-(trifluoromethyl)oxazol-2-yl)methanol is a chemical compound with the molecular formula C5H4F3NO2. It is a member of the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-5-(trifluoromethyl)oxazol-2-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of a trifluoromethylated precursor with an amino alcohol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained between 50-100°C to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The compound is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-5-(trifluoromethyl)oxazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(4-Methyl-5-(trifluoromethyl)oxazol-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers
Mechanism of Action
The mechanism of action of (4-Methyl-5-(trifluoromethyl)oxazol-2-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- (4-(Trifluoromethyl)oxazol-5-yl)methanol
- (4-Methyl-2-(4-(trifluoromethyl)phenyl)oxazol-5-yl)methanol
Uniqueness
(4-Methyl-5-(trifluoromethyl)oxazol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a methyl and a trifluoromethyl group on the oxazole ring enhances its reactivity and stability, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C6H6F3NO2 |
|---|---|
Molecular Weight |
181.11 g/mol |
IUPAC Name |
[4-methyl-5-(trifluoromethyl)-1,3-oxazol-2-yl]methanol |
InChI |
InChI=1S/C6H6F3NO2/c1-3-5(6(7,8)9)12-4(2-11)10-3/h11H,2H2,1H3 |
InChI Key |
CXTYPTLZLRBFLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)CO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9-Amino-N-[3-(Dimethylamino)Propyl]Acridine-4-Carboxamide](/img/structure/B12911696.png)


![4-Methyl-2-(5-nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B12911701.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-[1,1'-biphenyl]-2-yl-N-methyl-](/img/structure/B12911705.png)





![2H-[1,2,3]Triazolo[4,5-b]pyrazine](/img/structure/B12911742.png)
